アダマンタン-1-イル(1-(5-フルオロペンチル)-1H-インドール-3-イル)メタノン

説明

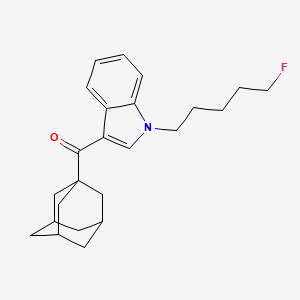

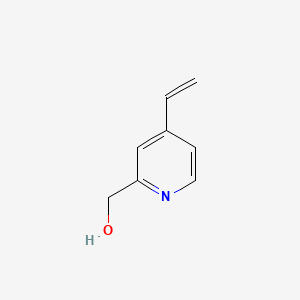

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known by its synonyms 1364933-62-9, 5F-AB-001, and UNII-5BCD1RO66X, is a compound with the molecular formula C24H30FNO . It has a molecular weight of 367.5 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone . The InChI string is InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2 . The canonical SMILES string is C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF .Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, this compound undergoes oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites, with monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) being the predominant metabolites .Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.5 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 367.23114274 g/mol . Its topological polar surface area is 22 Ų . It has 27 heavy atoms . Its complexity, as computed by Cactvs, is 519 .科学的研究の応用

合成カンナビノイド

この化合物は第3世代の合成カンナビノイドです . 合成カンナビノイドは、マリファナの合法的な代替品として販売されているデザイナードラッグです . これらはカンナビノイド受容体のリガンドとして作用しますが、結合親和性と効力が向上しており、心臓血管系の事象、発作、潜在的に死に至るなどの毒性症状を引き起こします .

代謝研究

肝細胞でインキュベートすると、酸化、加水分解、グルクロン化を受けて、29個の代謝物が生成されます . 主な代謝物は、モノヒドロキシSTS-135(M25)とジヒドロキシSTS-135(M21)です . この代謝研究は、体内での化合物の処理とその潜在的な影響を理解するのに役立ちます。

シトクロムP450酵素

この酸化代謝に関与する酵素は不明でした . そのため、研究の目的は、STS-135の酸化代謝に関与するシトクロムP450(P450またはCYP)酵素を特定することでした . その結果、STS-135は主にCYP3A4によって代謝されることが明らかになりましたが、肝外代謝経路も存在する可能性があります .

毒性研究

STS-135に曝露されると、CYP3A4活性が低い人は、血中濃度が上昇し、毒性につながる可能性があります . この研究は、化合物の潜在的なリスクと副作用を理解するために貴重な情報を提供します。

薬物乱用研究

作用機序

Target of Action

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as 5BCD1RO66X, is a synthetic cannabinoid . Synthetic cannabinoids are designer drugs that act as ligands to cannabinoid receptors . They have increased binding affinity and potency compared to natural cannabinoids, which can result in toxicity symptoms such as cardiovascular incidents and seizures .

Mode of Action

The compound interacts with cannabinoid receptors, particularly the CB1 and CB2 receptors, which are primarily found in the brain and immune system respectively . The interaction with these receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite .

Biochemical Pathways

The compound undergoes oxidation, hydrolysis, and glucuronidation when incubated with hepatocytes, resulting in 29 metabolites . The predominant metabolites are monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) . The enzymes responsible for this oxidative metabolism are primarily cytochrome P450 (P450s or CYPs) enzymes .

Pharmacokinetics

The compound is extensively metabolized in human liver microsomes (HLMs) and human intestinal microsomes (HIMs) . Screening assays indicated that CYP3A4 and CYP3A5 could be responsible for the compound’s oxidation . Through incubations with genotyped HLMs, CYP3A4 was identified as the primary oxidative enzyme . Interestingly, CYP2J2, a P450 isoform expressed in cardiovascular tissues, showed high activity towards the formation of M25 . Thus, individuals with low CYP3A4 activity could retain elevated blood concentration of the compound, resulting in toxicity .

Result of Action

The interaction of the compound with cannabinoid receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite . Due to its increased binding affinity and potency, it can result in toxicity symptoms such as cardiovascular incidents and seizures .

特性

IUPAC Name |

1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLLMFXPGHZFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017712 | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-62-9 | |

| Record name | 5F-AB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BCD1RO66X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)